molecular formula C21H14N4O3 B5160316 3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3',4':5,6]pyrimido[1,2-a][1,3]benzimidazol-4(3H)-one

3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3',4':5,6]pyrimido[1,2-a][1,3]benzimidazol-4(3H)-one

Cat. No.: B5160316
M. Wt: 370.4 g/mol
InChI Key: QRQIJDFDXWAXCZ-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3’,4’:5,6]pyrimido[1,2-a][1,3]benzimidazol-4(3H)-one is a complex organic compound that features a unique fusion of multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3’,4’:5,6]pyrimido[1,2-a][1,3]benzimidazol-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core structures, followed by the fusion of these structures through cyclization reactions. Common reagents used in these synthetic routes include aromatic amines, aldehydes, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3’,4’:5,6]pyrimido[1,2-a][1,3]benzimidazol-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The compound’s ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, this compound and its derivatives may be explored for therapeutic applications. Their potential to modulate biological pathways could lead to the development of new treatments for various diseases.

Industry

In industry, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3’,4’:5,6]pyrimido[1,2-a][1,3]benzimidazol-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fused heterocyclic systems, such as:

  • 2,3-dihydro-1,4-benzodioxin derivatives
  • Pyrido[3,4-d]pyrimidine derivatives
  • Benzimidazole derivatives

Uniqueness

What sets 3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3’,4’:5,6]pyrimido[1,2-a][1,3]benzimidazol-4(3H)-one apart is its unique combination of these fused ring systems, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O3/c26-20-14-12-22-21-23-15-3-1-2-4-17(15)25(21)16(14)7-8-24(20)13-5-6-18-19(11-13)28-10-9-27-18/h1-8,11-12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQIJDFDXWAXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=CC4=C(C3=O)C=NC5=NC6=CC=CC=C6N45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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